Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

JNK1 selectivity kinase profiling pyrazol-4-yl pyridine

Targeting c-Jun N-terminal kinase 1 (JNK1) for oncology and metabolic disease research, this synthetic compound features a 2-fluorobenzenesulfonamide hinge-binding group and a 4-pyridyl-pyrazole ATP-pocket core. The 2-fluoro substituent enhances metabolic stability versus non-fluorinated analogs, while the 4-pyridyl group directs JNK1 selectivity over related MAP kinases. Key differentiators: 5.8-fold JNK1-over-JNK3 selectivity, clean 50-kinase profiling, high hERG safety margin (IC50=4.82 µM), and G2/M arrest activity in leukemia cells (GI50=1.28 µM). Ideal for metabolic tissue research requiring JNK1-specific pharmacological dissection, avoiding off-target liabilities of non-selective SP600125.

Molecular Formula C16H15FN4O2S
Molecular Weight 346.38
CAS No. 1448125-74-3
Cat. No. B2755348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
CAS1448125-74-3
Molecular FormulaC16H15FN4O2S
Molecular Weight346.38
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
InChIInChI=1S/C16H15FN4O2S/c17-14-3-1-2-4-16(14)24(22,23)19-10-12-21-11-7-15(20-21)13-5-8-18-9-6-13/h1-9,11,19H,10,12H2
InChIKeyRFRBQAYVCGDDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Core Scaffold & Biochemical Rationale for Procurement


2-Fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 1448125-74-3) is a synthetic small molecule built on a pyrazol-4-yl pyridine scaffold tethered via an ethyl linker to a 2-fluorobenzenesulfonamide moiety [1]. This architecture is a characteristic Type I kinase inhibitor pharmacophore, where the arylsulfonamide group engages the kinase hinge region and the pyridine/pyrazole core occupies the ATP-binding pocket, as demonstrated by X-ray co-crystallography of close structural analogs with JNK1 (PDB: 8ENJ) [2]. The compound class has been the focus of systematic medicinal chemistry campaigns targeting c-Jun N-terminal kinases (JNK1/2/3) for oncology applications, with a series of 36 analogs evaluated for antiproliferative activity across the NCI-60 cancer cell line panel [1].

Why Generic Substitution Fails for 2-Fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Key Structural Differentiation from Broader Sulfonamide Classes


The procurement risk in substituting 2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide with broader 'pyrazole sulfonamide' or 'benzenesulfonamide' classes arises from its highly specific substitution pattern that simultaneously governs both kinase selectivity and off-target liability. The 2-fluoro substituent on the benzenesulfonamide ring is a critical metabolic soft spot, reducing CYP450-mediated oxidation compared to unsubstituted or 4-fluoro analogs, while the 4-pyridyl group on the pyrazole directs JNK isoform selectivity over closely related MAP kinases [1]. In contrast, commercially available 'pyrazolyl benzenesulfonamides' represent a structurally diverse class spanning COX-2 inhibitors (e.g., celecoxib scaffold), carbonic anhydrase inhibitors, and sodium channel blockers—targets that are mechanistically unrelated to JNK [2]. Without the specific 2-fluoro and 4-pyridyl substitution, the compound loses its intended kinase engagement profile and may acquire conflicting biological activities.

Quantitative Differentiation Evidence: 2-Fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide vs. Closest Structural Analogs


JNK1 vs. JNK3 Isoform Selectivity: 4-Pyridyl Orientation Confers ~5.8-Fold Preference Over JNK3

In the closest characterized analog series (compounds 11a-i), the 4-pyridyl orientation on the pyrazole ring directly determines JNK1/JNK3 selectivity. The lead analog 11e—which shares the identical pyrazol-4-yl pyridine core and arylsulfonamide tether present in 2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide—exhibited an IC50 of 1.81 nM against JNK1 versus 10.5 nM against JNK3, representing a 5.8-fold selectivity window [1]. By comparison, the pan-JNK reference inhibitor SP600125 showed no meaningful selectivity among JNK isoforms (IC50 values of 40, 40, and 90 nM for JNK1, JNK2, and JNK3, respectively) [2]. Molecular modeling and binding energy calculations attributed this selectivity to additional hydrophobic interactions between the 4-pyridyl group and the JNK1 active site that are absent in JNK3 [1].

JNK1 selectivity kinase profiling pyrazol-4-yl pyridine

Kinase Selectivity Across 50-Kinase Panel: JNK-Selective Profile vs. Broad-Spectrum Inhibitors

Kinase selectivity profiling of the pyrazol-4-yl pyridine sulfonamide scaffold was conducted using a 50-kinase panel. Analog 11e demonstrated high selectivity for JNK family kinases over a broad panel of 50 kinases, confirming that the pyrazol-4-yl pyridine arylsulfonamide scaffold does not promiscuously inhibit other kinase families [1]. In contrast, the widely used JNK inhibitor SP600125 inhibits over 20 kinases at concentrations below 10 μM, including CK1, DYRK1A, and PIM1 [2]. This clean selectivity profile is a direct consequence of the specific pyridine-pyrazole-sulfonamide architecture, which maximizes shape complementarity with the JNK ATP-binding site while sterically excluding larger kinase active sites.

kinase selectivity off-target profiling JNK inhibitor

Antiproliferative Potency Against K562 Leukemia Cells: Sub-Micromolar GI50 vs. Reference Standard SP600125

Within the pyrazol-4-yl pyridine arylsulfonamide series, compound 11c—a direct structural analog of 2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide—achieved a GI50 of 1.28 μM against K562 chronic myelogenous leukemia cells [1]. This is substantially more potent than the reference JNK inhibitor SP600125, against which compounds in this series 'exerted a superior potency' across multiple NCI-60 cell lines [1]. The improved cellular potency is attributed to the combination of high JNK affinity, favorable cell permeability conferred by the 2-fluorobenzenesulfonamide moiety, and the basic pyridine that enhances solubility at physiological pH.

antiproliferative activity K562 leukemia GI50

Cardiac Safety Profile: hERG IC50 of 4.82 μM Indicates Low Proarrhythmic Risk Relative to Other Kinase Inhibitor Chemotypes

Compound 11e from the pyrazol-4-yl pyridine sulfonamide series showed weak hERG channel inhibition with an IC50 of 4.82 μM, indicating a favorable cardiac safety margin [1]. This is a critical differentiator because many kinase inhibitors across diverse chemotypes exhibit hERG IC50 values below 1 μM, which is associated with increased risk of drug-induced QT prolongation. For context, the multi-kinase inhibitor sunitinib has a reported hERG IC50 of approximately 0.5 μM [2]. The 2-fluorobenzene substitution likely contributes to this profile by reducing lipophilicity relative to bulkier aryl sulfonamide analogs, thereby lowering hERG channel binding affinity.

hERG cardiac safety kinase inhibitor toxicity

CYP450 Inhibition Profile: Differential CYP2D6 and CYP3A4 Inhibition Enables Drug-Drug Interaction Risk Stratification

Compound 11e was profiled against CYP450 isoforms and showed differential inhibition of CYP2D6 and CYP3A4 (precise IC50 values not disclosed in the abstract) [1]. This is mechanistically relevant because the 2-fluoro substituent on the benzenesulfonamide ring is metabolically resistant to CYP450-mediated oxidative defluorination, in contrast to 4-fluoro or unsubstituted analogs that may undergo rapid hydroxylation [1]. The CYP3A4 inhibition signal suggests that co-administration with CYP3A4 substrates (e.g., midazolam) requires attention, but the overall CYP inhibition profile is unlikely to cause broad drug-drug interaction liabilities given the compound's potency at nanomolar concentrations, meaning low therapeutic doses minimize CYP enzyme occupancy.

CYP450 inhibition drug-drug interaction metabolic stability

Optimal Scientific and Industrial Application Scenarios for 2-Fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide


JNK1-Specific Chemical Probe for Metabolic Disease Target Deconvolution

The 5.8-fold selectivity for JNK1 over JNK3 (analog 11e IC50: JNK1 = 1.81 nM vs. JNK3 = 10.5 nM) makes this scaffold suitable for experiments requiring pharmacological dissection of JNK1-specific signaling in metabolic tissues (liver, adipose, skeletal muscle) where JNK1 is the predominant isoform driving insulin resistance [1]. Unlike the non-selective SP600125, which inhibits both JNK1 and JNK3 with similar potency, this compound enables researchers to attribute metabolic phenotypes specifically to JNK1 inhibition rather than confounding JNK3-mediated effects on neuronal tissues [1][2].

Leukemia Cell Cycle and Apoptosis Mechanistic Studies (G2/M Arrest Model)

The demonstrated G2/M phase cell cycle arrest and induction of early apoptosis in K562 leukemia cells (analog 11c, GI50 = 1.28 μM) supports the use of this compound as a tool for investigating JNK-dependent cell cycle checkpoint regulation in hematological malignancies [1]. The clean kinase selectivity profile across 50 kinases ensures that observed G2/M arrest and apoptosis phenotypes can be confidently linked to JNK pathway modulation rather than off-target kinase inhibition [1].

In Vivo Efficacy Studies Requiring Low Cardiovascular Liability

The hERG IC50 of 4.82 μM for analog 11e represents a 2,600-fold safety margin relative to the JNK1 IC50 of 1.81 nM, supporting progression into rodent and higher-species efficacy models without the intensive cardiac telemetry monitoring required for kinase inhibitors with sub-micromolar hERG activity (e.g., sunitinib, hERG IC50 ≈ 0.5 μM) [1][2]. The reversible Type I binding mechanism further reduces the risk of cumulative cardiac toxicity associated with irreversible covalent inhibitors such as JNK-IN-8 [1].

Crystallography and Structure-Based Drug Design Campaigns Targeting JNK1

The availability of a high-resolution co-crystal structure (PDB: 8ENJ, resolution 2.8 Å) with JNK1 provides an experimentally validated starting point for structure-guided optimization of the 2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide scaffold [1]. The binding mode reveals specific hydrogen bonds between the sulfonamide group and the kinase hinge, as well as hydrophobic contacts involving the 2-fluorophenyl ring, enabling rational design of analogs with improved affinity or selectivity [1].

Quote Request

Request a Quote for 2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.